Cas no 937665-94-6 (1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound featuring a furan-substituted 1,2,4-oxadiazole core with a primary amine functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and materials science. The furan ring enhances electron-rich properties, while the oxadiazole scaffold contributes to stability and bioactivity. The primary amine group allows for further derivatization, making it a valuable intermediate for constructing pharmacologically active molecules or functional materials. Its well-defined reactivity and structural motifs make it suitable for use in drug discovery, agrochemical development, and coordination chemistry. The compound’s balanced lipophilicity and polarity also facilitate solubility in common organic solvents, aiding in synthetic workflows.
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine structure
937665-94-6 structure
商品名:1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
CAS番号:937665-94-6
MF:C7H7N3O2
メガワット:165.1494
CID:5095731

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 化学的及び物理的性質

名前と識別子

    • C-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-methylamine
    • 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
    • (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
    • [3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
    • starbld0047528
    • BBL031203
    • STL353108
    • 1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
    • 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
    • インチ: 1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2
    • InChIKey: ANSWDWHXSDQDIV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C([H])([H])N([H])[H])=NC(C2=C([H])C([H])=C([H])O2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 78.1

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA29929-500mg
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
937665-94-6 95%
500mg
$578.00 2024-07-18
A2B Chem LLC
BA29929-25g
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
937665-94-6 95%
25g
$3078.00 2024-07-18
A2B Chem LLC
BA29929-10g
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
937665-94-6 95%
10g
$1828.00 2024-07-18
A2B Chem LLC
BA29929-5g
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
937665-94-6 95%
5g
$1342.00 2024-07-18
A2B Chem LLC
BA29929-1g
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
937665-94-6 95%
1g
$648.00 2024-07-18

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine 関連文献

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamineに関する追加情報

Professional Introduction to Compound with CAS No. 937665-94-6 and Product Name: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

The compound with the CAS number 937665-94-6 and the product name 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a furan moiety linked to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. Such a configuration not only imparts distinctive electronic and steric properties but also opens up avenues for diverse biological activities.

In recent years, the development of novel scaffolds based on 1,2,4-oxadiazole has been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the furan ring in this compound enhances its potential bioactivity by contributing to hydrogen bonding capabilities and influencing its solubility profile. These attributes make it an attractive candidate for further investigation in drug discovery pipelines.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine core structure exhibits promise in modulating various biological pathways. Preliminary studies have suggested that it may interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The furan moiety, in particular, has been identified as a key pharmacophore in several pharmacologically active compounds, further reinforcing the potential of this derivative.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such molecules with biological targets. Molecular docking studies on 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine have revealed promising interactions with enzymes such as kinases and proteases, which are pivotal in cancer progression. These findings align with the growing interest in designing small-molecule inhibitors that can selectively target these enzymes.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the furan ring into the 1,2,4-oxadiazole scaffold necessitates precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex heterocyclic derivatives like this one with greater efficiency and scalability.

From a pharmacological perspective, the amine group in 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine provides a site for further functionalization, allowing for the development of analogs with enhanced bioavailability or selectivity. This flexibility is crucial in medicinal chemistry, where subtle modifications can significantly alter a molecule's therapeutic profile.

The compound's solubility characteristics are also noteworthy. The combination of polar functional groups such as the amine and oxygen-containing heterocycles enhances its solubility in both aqueous and organic solvents. This property is particularly important for formulation development, as it allows for diverse administration routes including oral and intravenous delivery.

Current research trends indicate that heterocyclic compounds continue to be at the forefront of drug discovery efforts. The structural complexity of molecules like 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine underscores their potential as lead compounds for novel therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit these structures' therapeutic potential.

The role of computational tools in drug design cannot be overstated. High-throughput virtual screening has accelerated the identification of promising candidates like this one by allowing rapid evaluation of thousands of compounds against biological targets. Such technologies are integral to modern pharmaceutical research and development.

Ethical considerations are also paramount when developing new pharmaceuticals. Ensuring that compounds like 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine undergo rigorous safety testing is critical before they can be considered for clinical use. Preclinical studies focusing on toxicity profiles and pharmacokinetics are essential steps in this process.

The future prospects for this compound remain bright. Continued investigation into its biological activities will likely uncover new therapeutic applications beyond those initially anticipated. As synthetic methodologies evolve further, it may become possible to produce derivatives with even greater precision and efficiency.

In conclusion,937665-94-6 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The interplay between the furan, 1,2,4 oxadiazole, and methanamine moieties offers a rich ground for exploration in drug discovery efforts aimed at addressing various diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.